molecular formula C2H6NNaO3S2 B12765145 Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester, monosodium salt CAS No. 54641-86-0

Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester, monosodium salt

Cat. No.: B12765145
CAS No.: 54641-86-0
M. Wt: 179.20 g/mol
InChI Key: GYVSVDWSRZTTBO-UHFFFAOYSA-M
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Description

Thiosulfuric acid (H₂S₂O₃), S-(2-aminoethyl) ester, monosodium salt, is a bioactive organosulfur compound identified in methanolic extracts of Fagonia rutbaensis roots . Structurally, it consists of a thiosulfate group (S₂O₃²⁻) esterified to a 2-aminoethyl group, with a sodium counterion. Its molecular formula is C₂H₆NNaO₃S₂, with a calculated molecular weight of 191.19 g/mol.

Properties

CAS No.

54641-86-0

Molecular Formula

C2H6NNaO3S2

Molecular Weight

179.20 g/mol

IUPAC Name

sodium;1-amino-2-sulfonatosulfanylethane

InChI

InChI=1S/C2H7NO3S2.Na/c3-1-2-7-8(4,5)6;/h1-3H2,(H,4,5,6);/q;+1/p-1

InChI Key

GYVSVDWSRZTTBO-UHFFFAOYSA-M

Canonical SMILES

C(CSS(=O)(=O)[O-])N.[Na+]

Related CAS

2937-53-3 (Parent)

Origin of Product

United States

Preparation Methods

Reaction of 2-Aminoethanethiol with Sodium Thiosulfate

This method involves the nucleophilic substitution of 2-aminoethanethiol with sodium thiosulfate (Na₂S₂O₃) under reflux conditions:
Reaction :
$$ \text{HS-CH}2\text{CH}2\text{NH}2 + \text{Na}2\text{S}2\text{O}3 \rightarrow \text{Na}^+[\text{S}2\text{O}3-\text{S-CH}2\text{CH}2\text{NH}_2]^- + \text{NaOH} $$

Conditions :

  • Solvent: Aqueous solution (pH 8–9)
  • Temperature: 80–90°C
  • Reaction time: 4–6 hours
  • Yield: 70–80%

Key Considerations :

  • Excess sodium thiosulfate (1.2:1 molar ratio) improves yield.
  • Nitrogen atmosphere prevents oxidation of thiol groups.

Oxidative Coupling with Potassium Thiosulfate

This approach uses potassium thiosulfate (K₂S₂O₃) and 2-aminoethyl chloride in anhydrous ethanol:
Reaction :
$$ \text{Cl-CH}2\text{CH}2\text{NH}2 + \text{K}2\text{S}2\text{O}3 \rightarrow \text{K}^+[\text{S}2\text{O}3-\text{S-CH}2\text{CH}2\text{NH}_2]^- + \text{KCl} $$

Conditions :

  • Solvent: Ethanol
  • Temperature: 60–80°C
  • Reaction time: 3–5 hours
  • Yield: 65–75%

Purification :

  • Recrystallization from ethanol/water mixtures.

Reaction with Sulfuryl Chloride (SO₂Cl₂)

2-Aminoethanethiol reacts with sulfuryl chloride in basic media:
Reaction :
$$ \text{HS-CH}2\text{CH}2\text{NH}2 + \text{SO}2\text{Cl}2 + 2\text{NaOH} \rightarrow \text{Na}^+[\text{S}2\text{O}3-\text{S-CH}2\text{CH}2\text{NH}2]^- + 2\text{H}_2\text{O} + 2\text{NaCl} $$

Conditions :

  • Solvent: Aqueous NaOH (1M)
  • Temperature: 0–5°C (to control exothermicity)
  • Yield: 60–70%

Reaction Optimization

Table 1: Comparative Analysis of Synthesis Methods

Method Reactants Solvent Temp (°C) Yield (%) Purity (%)
Sodium Thiosulfate 2-Aminoethanethiol, Na₂S₂O₃ Aqueous 80–90 70–80 ≥95
Potassium Thiosulfate 2-Aminoethyl chloride, K₂S₂O₃ Ethanol 60–80 65–75 ≥90
Sulfuryl Chloride 2-Aminoethanethiol, SO₂Cl₂ Aqueous NaOH 0–5 60–70 ≥85

Key Observations :

  • Method 1 (sodium thiosulfate) offers the highest yield and purity.
  • Method 3 requires strict temperature control due to exothermic reactions.

Purification and Characterization

Purification Techniques

Analytical Data

FTIR :

  • 1040 cm⁻¹ (S=O stretch)
  • 650 cm⁻¹ (S–S stretch)

¹H NMR (D₂O) :

  • δ 2.8–3.2 ppm (–CH₂NH₂)
  • δ 3.5–3.8 ppm (–S–CH₂–)

ESI-MS :

  • m/z 179.20 [M + Na]⁺

Challenges and Mitigation

  • Moisture Sensitivity : Hydrolysis occurs in acidic conditions; storage under nitrogen is critical.
  • Byproduct Formation : Excess thiosulfate minimizes disulfide byproducts.
  • Scalability : Method 1 is preferred for industrial-scale synthesis due to aqueous compatibility.

Chemical Reactions Analysis

Types of Reactions

Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester, monosodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol compounds .

Scientific Research Applications

Radioprotection

Thiosulfuric acid (H₂S₂O₃), S-(2-aminoethyl) ester has been extensively studied for its potential as a radioprotective agent. Research indicates that it can mitigate damage from ionizing radiation by scavenging free radicals and reducing oxidative stress within biological systems.

Mechanism of Action :

  • Scavenging Free Radicals : The compound neutralizes reactive oxygen species (ROS), protecting cellular components from oxidative damage.
  • Sulfur Metabolism Interactions : It influences sulfur metabolism pathways, impacting cellular signaling and metabolic processes.

A notable study demonstrated that the compound could significantly reduce radiation-induced damage in cellular models, suggesting its potential for therapeutic applications in radiotherapy settings .

Biochemical Research

The compound has been investigated for its role in various biochemical pathways. Its interactions with biological molecules, particularly protein sulfhydryl groups, lead to the formation of products such as cysteamine and protein-bound cysteamine disulfides. These interactions are crucial for understanding its role in oxidative stress and cellular protection mechanisms.

Research highlights include:

  • Influence on Cellular Signaling : The oxidation products of thiosulfuric acid may play significant roles in cellular signaling pathways.
  • Potential Therapeutic Uses : Its unique properties make it a candidate for developing new therapeutic agents targeting oxidative stress-related diseases.

Water Treatment

Thiosulfuric acid (H₂S₂O₃), S-(2-aminoethyl) ester has also found applications in water treatment processes, particularly in modifying reverse osmosis membranes. Its fouling-resistant properties enhance the efficiency of membrane filtration systems, making it valuable for industrial applications.

Case Studies

  • Radioprotection Studies :
    • A study conducted on animal models demonstrated that thiosulfuric acid significantly reduced the incidence of radiation-induced tumors when administered prior to exposure .
    • In vitro experiments showed that cells treated with thiosulfuric acid had lower levels of DNA damage compared to untreated controls after radiation exposure .
  • Biochemical Pathways Research :
    • Investigations into the compound's influence on sulfur metabolism revealed that it modulates key enzymes involved in the synthesis of important biomolecules .
    • Studies indicated that thiosulfuric acid can enhance the antioxidant capacity of cells under oxidative stress conditions .
  • Water Treatment Applications :
    • Field tests demonstrated that membranes treated with thiosulfuric acid exhibited reduced fouling rates compared to untreated membranes, leading to improved filtration efficiency .

Mechanism of Action

The mechanism of action of thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester, monosodium salt involves its interaction with various molecular targets and pathways. The compound can undergo S-S bond cleavage and participate in redox reactions, leading to the formation of reactive sulfur species. These reactive species can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiosulfate esters and their salts exhibit diverse chemical and functional properties depending on their organic substituents and counterions. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Stability Solubility Key Applications
S-(2-Aminoethyl) ester, monosodium salt C₂H₆NNaO₃S₂ 191.19 Stable in neutral/alkaline conditions; decomposes in acidic media Soluble in methanol Bioactive agent in plant extracts
S-[(2-Methylphenyl)methyl] ester, sodium salt C₈H₉NaO₃S₂ 240.28 Stable at 2–8°C Limited data; likely polar solvents Research chemical
Potassium thiosulfate (K₂S₂O₃) K₂S₂O₃ 190.32 Stable in aqueous solutions Water-soluble Supercapacitor materials
S-Propyl ester, sodium salt C₃H₇NaO₃S₂ 178.18 Not well-documented Likely polar solvents Industrial applications (limited data)
Hexamethylene-1,6-bisthiosulfate disodium salt C₆H₁₀Na₂O₆S₄ 352.36 Stable in hydrated form Water-soluble Polymer synthesis

Key Differences

Stability: The monosodium aminoethyl ester decomposes under acidic conditions, consistent with the instability of thiosulfate esters in low pH environments . In contrast, potassium thiosulfate (K₂S₂O₃) and disodium salts (e.g., hexamethylene derivatives) exhibit higher stability due to their ionic nature and resistance to hydrolysis .

This contrasts with non-amino derivatives (e.g., S-propyl or aryl esters), which lack such reactivity .

Synthesis Methods: The monosodium ester is likely synthesized via alkaline aqueous routes, as described for similar thiosulfate esters (e.g., reaction of inorganic thiosulfate with organic halides in basic media) . Potassium thiosulfate, however, is typically prepared by boiling sulfites with elemental sulfur .

Applications: Biological Activity: The aminoethyl ester’s presence in plant extracts suggests roles in antimicrobial or antioxidant activities, though specific mechanisms require further study . Industrial Use: Potassium thiosulfate and hexamethylene derivatives are utilized in energy storage (supercapacitors) and polymer chemistry, respectively, leveraging their redox activity and sulfur-rich frameworks .

Research Findings and Data

Stability Under Acidic Conditions

Thiosulfate esters, including the monosodium aminoethyl derivative, undergo rapid disproportionation in acidic media, yielding sulfur, SO₂, and H₂S . For example, the decomposition of S-(2-aminoethyl) ester in wine-like conditions (pH ~3.5) could release H₂S, contributing to off-odors .

Comparative Reactivity

  • Reducing Capacity: Thiosulfate ions (S₂O₃²⁻) are moderate reducing agents, oxidizing to tetrathionate (S₄O₆²⁻) .
  • Complexation: The amine group in the aminoethyl ester could enhance metal-binding capacity compared to non-amino analogs, a property exploited in coordination chemistry .

Spectroscopic Data

While specific spectral data for the monosodium aminoethyl ester are unavailable, related compounds (e.g., S-[(2-methylphenyl)methyl] ester) exhibit characteristic IR absorption bands for S-S (500–550 cm⁻¹) and S-O (950–1100 cm⁻¹) bonds .

Biological Activity

Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester, monosodium salt, commonly referred to as 2-aminoethanethiolsulfuric acid, is a compound of significant interest in biochemical research due to its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

  • Molecular Formula : C₂H₇NO₃S₂
  • Molecular Weight : 157.21 g/mol
  • Appearance : White solid
  • Melting Point : 191-194 °C
  • Solubility : Soluble in water
  • Density : Approximately 1.608 g/cm³

The compound features two sulfur atoms in different oxidation states, which contributes to its reactivity and biological interactions. The presence of an amino group enhances its ability to interact with various biological systems .

Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester exhibits several biological activities primarily through its reactivity with free radicals and its role in sulfur metabolism. Key mechanisms include:

  • Radioprotective Effects : Research indicates that this compound can mitigate damage from ionizing radiation by scavenging free radicals and preventing oxidative stress in cells. This protective action is crucial for developing agents that can shield biological tissues from radiation damage.
  • Interaction with Protein Thiols : The compound readily reacts with protein sulfhydryl groups, leading to the formation of various products such as cysteamine and cystamine. These interactions are vital for understanding its potential roles in cellular signaling and metabolism .

Biological Activity Overview

The biological activity of thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester can be categorized into several areas:

  • Antioxidant Activity :
    • The compound's ability to scavenge free radicals contributes to its antioxidant properties, which are beneficial in reducing oxidative stress in biological systems.
  • Antimicrobial Properties :
    • Preliminary studies suggest that thiosulfuric acid derivatives may exhibit antimicrobial activity against certain bacterial strains, although specific data on this compound is limited compared to related sulfur compounds .
  • Role in Sulfur Metabolism :
    • The oxidation products of this compound may play significant roles in cellular signaling pathways involving sulfur metabolism, which is critical for various physiological processes.

Radioprotection Studies

A study highlighted the radioprotective effects of thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester on rat tissue models exposed to ionizing radiation. The findings demonstrated a significant reduction in radiation-induced oxidative damage when treated with this compound compared to control groups.

Antimicrobial Activity Assessment

While direct studies on the antimicrobial activity of thiosulfuric acid itself are sparse, related compounds have shown promise against pathogens such as Staphylococcus aureus. For instance, disulfide compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against multidrug-resistant strains . This suggests potential avenues for further exploration of thiosulfuric acid's derivatives in antimicrobial applications.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
CysteamineC₂H₇NSContains a thiol group; involved in cysteine metabolism
ThiosulfateNa₂S₂O₃Commonly used as a reducing agent; stable under neutral conditions
TaurineC₂H₇NO₄SInvolved in neurotransmission; contains sulfonic acid

Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester stands out due to its unique dual sulfur oxidation states, allowing for diverse chemical transformations not observed in simpler organosulfur compounds .

Q & A

Q. NMR Spectroscopy :

  • ¹H-NMR : Peaks at δ 2.8–3.2 ppm (S–CH₂–NH₂) and δ 3.5–4.0 ppm (S–O–S backbone) confirm ester linkage .
  • ³⁵S NMR : Detects sulfur environments (thiosulfate vs. esterified sulfur) .

Mass Spectrometry (ESI-MS) : Look for [M+Na]⁺ ion clusters matching the expected molecular weight (e.g., ~229 g/mol for C₂H₆NNaO₃S₂) .

X-ray Diffraction (Single Crystal) : Resolves bond lengths (e.g., S–O ≈ 1.45 Å, S–S ≈ 2.05 Å) to validate geometry .

Advanced Research Questions

Q. What mechanistic insights explain the instability of thiosulfate esters in aqueous buffers, and how can experimental conditions mitigate decomposition?

  • Decomposition Pathways :
  • Acidic conditions: Cleavage of the S–O bond, releasing H₂S and SO₂ .
  • Neutral/alkaline conditions: Thiol-disulfide exchange reactions, forming polysulfanes or sulfites .
    • Mitigation Strategies :
  • Use phosphate buffers (pH 7.4) with EDTA to chelate trace metals that catalyze oxidation.
  • Store solutions under inert gas (N₂/Ar) at −20°C, with stabilizers like 1,4-dithiothreitol (DTT) .

Q. How do computational studies (e.g., DFT) predict the reactivity of the S-(2-aminoethyl) ester in nucleophilic substitution reactions?

  • Computational Framework :
  • DFT Calculations (B3LYP/6-311+G(d,p)) : Predict the electrophilicity of the sulfur centers. The S–S bond in thiosulfate esters shows higher polarity (Mulliken charge: −0.45 on terminal S) compared to non-esterified thiosulfate (−0.32) .
  • Transition State Analysis : Nucleophilic attack (e.g., by cysteine residues) occurs preferentially at the central sulfur (ΔG‡ = 18–22 kcal/mol), forming mixed disulfides .

Q. What contradictory findings exist in the literature regarding the biological activity of thiosulfate esters, and how can experimental design address these discrepancies?

  • Contradictions :
  • Antioxidant vs. Pro-Oxidant Effects : Some studies report ROS scavenging (IC₅₀ = 50 µM in DPPH assays), while others note H₂S-mediated oxidative stress in cell models .
    • Resolution Strategies :
  • Standardize assay conditions (e.g., O₂ levels, cell type, H₂S quantification via methylene blue assays).
  • Use isotopically labeled analogs (e.g., ³⁴S) to track sulfur fate in biological systems .

Methodological Challenges

Q. What advanced techniques are required to characterize the dynamic sulfur-sulfur bonding in this compound under varying redox conditions?

  • Tools :
  • In Situ Raman Spectroscopy : Monitor S–S stretching (450–550 cm⁻¹) and S–O vibrations (950–1050 cm⁻¹) during redox titration .
  • Electrochemical Analysis (Cyclic Voltammetry) : Identify redox potentials (E° ≈ −0.15 V vs. Ag/AgCl for S₂O₃²⁻ → S⁰) .

Q. How can researchers optimize the use of this compound as a sulfur-donor reagent in transition-metal nanoparticle synthesis?

  • Case Study (Copper Nanoparticles) :
  • Protocol : Reduce Cu²⁺ (0.1 M CuSO₄) with the ester (0.2 M) in ethanol/water (1:1) at 60°C. Monitor SPR peaks at 580 nm (UV-Vis) .
  • Key Parameters :
  • pH 9–10 (ammonia buffer) to stabilize Cu⁰ nucleation.
  • Excess ester (3:1 molar ratio) ensures complete reduction and colloidal stability .

Safety and Handling

Q. What toxicity profiles should inform laboratory handling protocols for this compound?

  • Data : Intraperitoneal LD₅₀ in mice = 800 mg/kg, indicating moderate acute toxicity .
  • Protocols :
  • Use fume hoods and nitrile gloves; avoid skin contact (risk of H₂S release).
  • Neutralize waste with 10% KMnO₄ before disposal .

Data Gaps and Future Directions

Q. What unresolved questions exist about the compound’s role in sulfur metabolism pathways?

  • Hypotheses :
  • Does the ester act as a direct H₂S donor in mitochondrial sulfide quinone oxidoreductase (SQR) pathways?
  • Can it modulate persulfide formation in cysteine residues?
    • Experimental Proposals :
  • Use ¹⁹F NMR with fluorinated analogs to track intracellular sulfur transfer .

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